molecular formula C9H12N6O B1470083 5-(1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl)-3-ethyl-1,2,4-oxadiazole CAS No. 1427372-09-5

5-(1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl)-3-ethyl-1,2,4-oxadiazole

Cat. No. B1470083
CAS RN: 1427372-09-5
M. Wt: 220.23 g/mol
InChI Key: UMSKVYXPJMYHMN-UHFFFAOYSA-N
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Description

Azetidine and 1,2,3-triazole are two structural components of your compound. Azetidine is a four-membered ring with one nitrogen atom . It’s a component of many natural products and synthetic compounds exhibiting various biological activities . 1,2,3-Triazole is a five-membered ring containing two nitrogen atoms, known for its stability and versatility in various chemical reactions.


Molecular Structure Analysis

The molecular structure of a compound can be confirmed via spectroscopic methods such as 1H, 13C, 15N NMR spectroscopy, and HRMS .


Chemical Reactions Analysis

Azetidines can participate in various chemical reactions. For instance, they can undergo aza-Michael addition with NH-heterocycles . The 1,2,3-triazole ring is generally stable and doesn’t readily participate in further reactions.

Scientific Research Applications

Pharmaceutical Agent Synthesis

The azetidine and triazole moieties present in the compound are known for their utility in synthesizing pharmaceutical agents. Azetidine derivatives have been used as structural analogues for 4-aminobutanoic acid (GABA), which plays a crucial role in the central nervous system as an inhibitory neurotransmitter . The triazole ring, often found in pharmacophores, contributes to a wide range of biological activities. This compound could be explored for the development of positive allosteric modulators of GABA_A receptors, potentially offering therapeutic benefits for neurological disorders.

Antioxidant Development

Compounds containing azetidine have been associated with antioxidant properties. The structural configuration of azetidine allows for the synthesis of novel amino acid derivatives that can act as antioxidants . Research into the development of antioxidants using this compound could lead to breakthroughs in combating oxidative stress-related diseases.

Antibacterial Agents

The azetidine core is a component of several pharmacologically significant molecules, including antibacterial agents . The compound’s potential for creating new β-lactam antibiotics, such as selenapenam and selenacepham, could be investigated, offering a new avenue for addressing antibiotic resistance.

Antiviral Research

Organoselenium compounds, which can be synthesized from azetidine derivatives, have shown significant antiviral activity . The compound could be utilized to develop new antiviral agents, possibly enhancing the treatment options for viral infections.

Hypertension Medication

Azetidine rings are present in the molecular structure of certain antihypertensive drugs, such as azelnidipine . Research into the applications of this compound for the synthesis of new antihypertensive medications could provide alternative treatments for high blood pressure.

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Azetidine derivatives are found in many pharmacologically active compounds .

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. Proper handling and disposal procedures should be followed when working with chemical compounds to minimize risks .

properties

IUPAC Name

5-[1-(azetidin-3-yl)triazol-4-yl]-3-ethyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6O/c1-2-8-11-9(16-13-8)7-5-15(14-12-7)6-3-10-4-6/h5-6,10H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSKVYXPJMYHMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CN(N=N2)C3CNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl)-3-ethyl-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl)-3-ethyl-1,2,4-oxadiazole
Reactant of Route 2
5-(1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl)-3-ethyl-1,2,4-oxadiazole
Reactant of Route 3
5-(1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl)-3-ethyl-1,2,4-oxadiazole
Reactant of Route 4
5-(1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl)-3-ethyl-1,2,4-oxadiazole
Reactant of Route 5
5-(1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl)-3-ethyl-1,2,4-oxadiazole
Reactant of Route 6
5-(1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl)-3-ethyl-1,2,4-oxadiazole

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